molecular formula C16H15NO3 B225416 N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide

N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide

Cat. No. B225416
M. Wt: 269.29 g/mol
InChI Key: ABLVFSVIMSWDEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide, also known as MDMA, is a psychoactive drug that has gained popularity in recent years due to its recreational use. However, the compound has also been the subject of scientific research due to its potential therapeutic applications. MDMA is a derivative of the amphetamine family and is classified as a controlled substance in many countries.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is associated with mood, appetite, and sleep. Dopamine is associated with pleasure and reward, while norepinephrine is associated with arousal and attention. The increased levels of these neurotransmitters lead to feelings of euphoria, increased sociability, and decreased anxiety.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide has a number of biochemical and physiological effects on the body. The compound increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and prolactin. N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide can also cause dehydration, hyponatremia, and hyperthermia, which can be dangerous in high doses.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide has a number of advantages and limitations for lab experiments. The compound is useful for studying the effects of serotonin and dopamine on the brain, as well as for studying the effects of psychoactive drugs. However, N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide is a controlled substance and is difficult to obtain for research purposes. Additionally, the compound has a number of potential side effects, which can complicate research studies.

Future Directions

There are a number of future directions for N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide research. One area of interest is the use of the compound in treating PTSD and other mental health disorders. N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide has shown promise in clinical trials for its ability to reduce symptoms of PTSD and improve emotional wellbeing. Another area of interest is the use of N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide in couples therapy. The compound has been shown to increase feelings of empathy and trust, which could be useful in improving relationship satisfaction. Finally, there is interest in studying the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide use, particularly in relation to potential neurotoxicity. Further research is needed to fully understand the potential benefits and risks of N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide use.
Conclusion
N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide is a psychoactive drug that has gained popularity in recent years due to its recreational use. However, the compound has also been the subject of scientific research due to its potential therapeutic applications. N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain, leading to feelings of euphoria, increased sociability, and decreased anxiety. The compound has a number of advantages and limitations for lab experiments, and there are a number of future directions for N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide research. Further research is needed to fully understand the potential benefits and risks of N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide use.

Synthesis Methods

N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide is synthesized through a multi-step process that involves the reaction of safrole with hydrobromic acid to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then converted to N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide through a reductive amination reaction with methylamine. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide is a complex process that requires specialized knowledge and equipment.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide has been the subject of scientific research due to its potential therapeutic applications. The compound has been studied for its ability to treat post-traumatic stress disorder (PTSD), anxiety, and depression. N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide has also been studied for its potential use in couples therapy, as it has been shown to increase feelings of empathy and trust.

properties

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-methylbenzamide

InChI

InChI=1S/C16H15NO3/c1-11-4-2-3-5-13(11)16(18)17-9-12-6-7-14-15(8-12)20-10-19-14/h2-8H,9-10H2,1H3,(H,17,18)

InChI Key

ABLVFSVIMSWDEZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NCC2=CC3=C(C=C2)OCO3

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.